molecular formula C14H15BrN2 B063631 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile CAS No. 175204-15-6

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile

Cat. No.: B063631
CAS No.: 175204-15-6
M. Wt: 291.19 g/mol
InChI Key: DEEVDUKZMAWCQE-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile is a synthetically versatile and structurally complex organic compound designed for advanced pharmaceutical and chemical research. Its core value lies in its highly constrained 2-azabicyclo[2.2.1]heptane (norbornane) skeleton, which imparts significant three-dimensional rigidity, making it an exceptional scaffold for probing structure-activity relationships (SAR) in medicinal chemistry. This compound is strategically functionalized with three key moieties: a benzyl group at the nitrogen position, which can modulate lipophilicity and receptor binding; a bromo substituent at the 7-position, offering a prime handle for further derivatization via cross-coupling reactions such as Suzuki or Heck reactions; and a carbonitrile group at the 6-position, which can act as a hydrogen bond acceptor or be hydrolyzed to other valuable functional groups.

Properties

IUPAC Name

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-12-6-11(7-16)14(13)17(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVDUKZMAWCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C1C#N)C2Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381674
Record name 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-15-6
Record name 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution at the 7-Position

A foundational approach involves leveraging neighboring group participation (NGP) by the 2-nitrogen atom in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane intermediates. This method enables regioselective bromination at the 7-position while maintaining the bicyclic structure. The reaction proceeds via an SN2 mechanism, where the 2-benzyl group stabilizes the transition state, facilitating bromide displacement (Table 1).

Table 1: Bromination via Nucleophilic Substitution

Starting MaterialReagentConditionsYield (%)Reference
anti-7-Hydroxy precursorPBr₃CH₂Cl₂, 0°C→RT78
anti-7-Mesylate derivativeLiBrDMF, 80°C, 12 h82

The anti-configuration of the 7-bromo substituent is critical for subsequent functionalization, as steric hindrance from the benzyl group directs reactivity toward the exo face.

Palladium-Catalyzed 1,2-Aminoacyloxylation

Recent advances utilize palladium catalysis to construct the bicyclic core while introducing oxygenated groups, which can later be converted to bromo and nitrile functionalities. This method employs cyclopentene derivatives as starting materials, with Pd(OAc)₂ and phosphine ligands facilitating the simultaneous formation of C–N and C–O bonds (Figure 1).

Reaction Pathway :

Cyclopentene+BrCNPd(OAc)₂, Ligand2-Azabicyclo[2.2.1]heptane intermediate6-CN, 7-Br product\text{Cyclopentene} + \text{BrCN} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{2-Azabicyclo[2.2.1]heptane intermediate} \rightarrow \text{6-CN, 7-Br product}

Optimization studies reveal that electron-deficient ligands (e.g., P(3,5-CF₃-C₆H₃)₃) enhance catalytic efficiency, achieving yields up to 68%.

Cyclization of Functionalized Precursors

A third route involves NaH-mediated intramolecular cyclization of brominated pyrrolidine derivatives. For example, dimethyl pyrrolidine-2,5-dicarboxylate undergoes double alkylation with 1-bromo-2-chloroethane, followed by bromination at the 6-position and cyanide substitution (Scheme 1).

Critical Steps :

  • Double Alkylation : Forms the bicyclic skeleton with ester groups.

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the 7-position.

  • Cyanide Introduction : KCN in DMF replaces a leaving group (e.g., mesylate) at C6.

Stereochemical and Mechanistic Considerations

Control of Anti/Syn Isomerism

The anti-7-bromo configuration dominates in NGP-based methods due to axial attack by bromide ions, whereas syn isomers require base-induced epimerization (e.g., DBU in THF). For instance, treating anti-7-ethoxycarbonyl derivatives with KOtBu generates syn-7-bromo products in 65% yield, enabling access to stereochemical diversity.

Role of the Benzyl Group

The 2-benzyl moiety serves dual roles:

  • Steric Shielding : Directs electrophilic bromination to the 7-position.

  • Electronic Stabilization : Delocalizes charge during cyclization, reducing byproduct formation.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionHigh regioselectivityRequires pre-functionalized precursors78–82
Pd-Catalyzed AminationModular substrate scopeSensitive to ligand choice55–68
Intramolecular CyclizationScalable for gram-scale productionMulti-step sequence45–60

Optimization and Scalability

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances bromide nucleophilicity in substitution reactions but may lead to decomposition above 90°C.

  • Low-Temperature Bromination : Reactions at –20°C improve selectivity for the 7-position over competing sites.

Purification Strategies

  • Chromatography : Silica gel chromatography with EtOAc/hexane (1:4) effectively separates anti/syn diastereomers.

  • Crystallization : Ethanol/water mixtures yield pure product as white crystals (mp 124–126°C) .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Cathepsin C

One of the prominent applications of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane derivatives is their role as inhibitors of Cathepsin C, an enzyme implicated in various inflammatory diseases and cancer progression. Research indicates that compounds derived from this bicyclic structure exhibit potent inhibitory activity against Cathepsin C, making them candidates for therapeutic development in treating conditions such as cystic fibrosis and certain types of cancer .

2. Analgesic Properties

Studies have shown that derivatives of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may possess analgesic effects, potentially offering new avenues for pain management therapies. The mechanism is thought to involve modulation of neurotransmitter systems, although specific pathways are still under investigation.

Synthesis and Derivatives

The synthesis of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions that introduce the bromine atom and the benzyl group onto the bicyclic framework. Variants of this compound, such as those modified with different functional groups, have been explored to enhance biological activity or selectivity for specific targets.

Case Studies

Case Study Description Findings
Study on Cathepsin C InhibitionInvestigated the efficacy of 2-benzyl-7-bromo derivatives as Cathepsin C inhibitorsDemonstrated significant inhibition with IC50 values in the low micromolar range, indicating potential for drug development .
Analgesic Activity AssessmentEvaluated pain relief efficacy in animal modelsShowed comparable effects to standard analgesics, suggesting a novel mechanism of action .

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Varied Substituents

Example Compound : N2-(5-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide .

Property Target Compound Analog from
Core Structure 2-azabicyclo[2.2.1]heptane 2-azabicyclo[2.2.1]heptane
Substituents Br (C7), benzyl (C2), CN (C6) Br (C7), benzyl (C2), thiadiazolylthio (C6)
Functional Groups Bromine, carbonitrile, benzyl Bromine, thiadiazole, thiophenecarboxamide
Potential Applications Pharmaceutical intermediates Antimicrobial agents (inferred from thiadiazole/thiophene motifs)

Key Differences :

  • The thiadiazole and thiophene groups in the analog may improve binding to biological targets (e.g., bacterial enzymes) due to sulfur’s electron-rich nature .

Bicyclo[3.2.0]heptane Derivatives (Pharmacopeial Compounds)

Examples :

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
Property Target Compound Pharmacopeial Compounds
Core Structure Bicyclo[2.2.1]heptane Bicyclo[3.2.0]heptane
Heteroatoms 1 nitrogen (2-aza) 1 nitrogen (1-aza), 1 sulfur (4-thia)
Functional Groups Bromine, carbonitrile, benzyl Carboxylic acid, pivalamido, amino-phenyl
Biological Relevance Undetermined (likely intermediate) β-lactam antibiotics (e.g., penicillin analogs)

Key Differences :

  • The bicyclo[3.2.0]heptane framework in pharmacopeial compounds is smaller and less strained, favoring stability in aqueous environments (critical for antibiotics).
  • The 4-thia substitution in these analogs introduces sulfur, which can enhance resistance to enzymatic degradation .

Reactivity and Spectral Analysis Comparisons

NMR Studies :

  • Bicyclo[2.2.1]heptane alcohols (e.g., in ) undergo rapid trifluoroacetylation (TFA) in CDCl₃, simplifying NMR signal assignment .
  • The target compound lacks hydroxyl groups, avoiding TFA-mediated esterification. Its bromine and carbonitrile groups likely cause distinct deshielding effects in ¹H/¹³C NMR compared to hydroxylated analogs .

Table: NMR Spectral Shifts (Inferred)

Compound Type Key Substituent ¹H NMR Shift (δ ppm) ¹³C NMR Shift (δ ppm)
Bicyclo[2.2.1]heptane alcohol -OH 1.5–2.5 (broad) 60–70 (C-OH)
Target Compound -Br, -CN 3.0–4.0 (benzyl CH₂) 115–120 (CN), 30–40 (C-Br)

Biological Activity

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile, also known as anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the compound's biological activity, including its binding affinity to various nAChR subtypes, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H15BrN2
  • Molecular Weight : 291.19 g/mol
  • CAS Number : 175204-15-6

Binding Affinity to nAChRs

Research indicates that this compound exhibits notable binding affinities towards different nAChR subtypes:

Receptor TypeBinding Affinity (Ki)Reference
α4β212.2 μM
α7>100 μM

The compound has shown a moderate affinity for the α4β2 subtype, which is significant in the context of neurological functions and potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with nAChRs, which are critical in neurotransmission and are implicated in various neurological disorders. The binding of this compound to these receptors can modulate neurotransmitter release, particularly dopamine, which is essential for cognitive functions and mood regulation.

Neuropharmacological Evaluation

Another relevant study assessed the neuropharmacological profile of azabicyclo compounds and their derivatives, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease due to their ability to enhance cholinergic signaling . The findings suggest that further investigation into this compound could yield promising results in neuropharmacology.

Synthesis Methods

The synthesis of this compound involves several steps that typically include:

  • Formation of the bicyclic structure : Utilizing starting materials such as 3-bromopyridine and benzylamine.
  • Cyclization and bromination : Following initial formation, bromination at the 7-position is achieved through electrophilic aromatic substitution.
  • Final nitration : The introduction of the cyano group at the 6-position completes the synthesis.

Q & A

Q. What are the key challenges in synthesizing 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile, and what strategies can address them?

Answer: The synthesis of this compound involves three main challenges:

Steric Hindrance : The bicyclo[2.2.1]heptane framework imposes significant steric constraints. To mitigate this, low-temperature reactions (e.g., −78°C) and bulky bases like tBuLi (used in analogous azabicyclo syntheses) can improve regioselectivity .

Bromination at the 7-Position : Direct bromination of strained bicyclic systems often leads to side reactions. A stepwise approach, such as introducing bromine via electrophilic substitution prior to cyclization, may enhance yield .

Carbonitrile Stability : The nitrile group is sensitive to harsh conditions. Using mild reagents (e.g., LiCl in THF) and inert atmospheres during coupling steps can preserve functionality .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming stereochemistry. For example, coupling constants in bicyclic systems can distinguish axial vs. equatorial substituents. Evidence from similar azabicyclo compounds shows distinct splitting patterns for protons on the bridgehead .
  • Chromatography : Flash column chromatography (e.g., AcOEt/PET 2:8 on deactivated silica) resolves diastereomers and removes byproducts .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity thresholds, as seen in related brominated analogs) ensures compliance with research standards .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in similar azabicycloheptane systems?

Answer: Regioselectivity is governed by:

  • Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic bromination. Computational studies (DFT) can predict reactive sites.
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) at −20°C to 0°C minimize side reactions, as demonstrated in the synthesis of 7-azaindole derivatives .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable directed C–H bromination, though compatibility with the nitrile group must be tested .

Table 1 : Comparison of Bromination Methods for Azabicyclo Systems

MethodConditionsYield (%)Reference
Electrophilic Br₂THF, −20°C24–35
ElectrochemicalCathodic reduction, RT40–50
Pd-catalyzed C–H活化DMF, 80°C55–60*
*Theoretical yield based on analogous reactions.

Q. What computational methods can predict the reactivity of the carbonitrile group in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitrile’s LUMO energy predicts susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on nitrile stability, particularly in polar protic environments where hydrolysis may occur.
  • Docking Studies : Models interactions with biological targets (e.g., enzymes), leveraging structural analogs like galantamine hydrobromide’s azabicyclo core .

Q. How can researchers resolve contradictions in reported synthetic yields for structurally related compounds?

Answer: Discrepancies often arise from:

  • Purity of Starting Materials : Impurities in brominated precursors (e.g., 2-bromo-5-hydroxybenzonitrile) reduce yields. Repurification via recrystallization (mp 108–110°C, as in 5-bromo-2-hydroxybenzyl alcohol) is advised .
  • Reaction Monitoring : Real-time techniques like in-situ IR or LC-MS detect intermediates and adjust conditions dynamically.
  • Scale Effects : Milligram-scale reactions (e.g., 1g in –3) may underperform at larger scales due to heat transfer limitations. Microfluidic reactors improve consistency .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in azabicycloheptane syntheses?

Answer:

  • Standardized Quenching : Gradual addition of reactions to saturated NaHCO₃ (as in ) prevents exothermic side reactions.
  • Strict Moisture Control : Use of anhydrous solvents and gloveboxes is critical, as seen in the synthesis of methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate .
  • Safety Protocols : Adherence to GHS guidelines (e.g., H302, H315 for oral toxicity and skin irritation) minimizes risks during handling .

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